molecular formula C7H13ClFNO2 B2612646 Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis CAS No. 2416223-34-0

Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis

Cat. No.: B2612646
CAS No.: 2416223-34-0
M. Wt: 197.63
InChI Key: SRTXSEXIKQRRDB-XEAPYIEGSA-N
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Description

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and an aminocyclobutyl group. It is often used as a reference standard in pharmaceutical testing and research.

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)-2-fluoroacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6(8)4-2-5(9)3-4;/h4-6H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQTCOXTWUINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC(C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often require the presence of a palladium catalyst and a suitable base to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the aminocyclobutyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-2-[(1S,3S)-3-aminocyclobutyl]acetate hydrochloride, cis is unique due to its specific combination of a fluorine atom and an aminocyclobutyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Methyl 2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride (CAS Number: 2416223-34-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : Methyl 2-((1s,3s)-3-aminocyclobutyl)-2-fluoroacetate hydrochloride
  • Molecular Formula : C7H12ClFNO2
  • Molecular Weight : 197.64 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room Temperature

Synthesis

The synthesis of methyl 2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride involves several steps, typically starting from commercially available precursors. The detailed synthetic route is essential for ensuring the purity and yield of the compound.

The compound's biological activity can be attributed to its structural features, particularly the presence of the fluorine atom and the aminocyclobutyl moiety. These components may influence its interaction with biological targets, such as receptors or enzymes.

Potential Therapeutic Applications

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties. For instance, radiolabeled amino acids have shown promise in tumor imaging due to their selective uptake in cancerous tissues . The specific biological activity of methyl 2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride in this context requires further investigation.
  • Neuroactive Properties : Given its structural similarity to neurotransmitters, there is potential for neuroactive effects. Compounds like this may interact with neurotransmitter systems and influence neurological functions.

In Vitro Assays

In vitro assays have been instrumental in assessing the transport mechanisms of compounds similar to methyl 2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride. For example, studies have shown that certain fluorinated amino acids are primarily transported via L-type amino acid transporters .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride, cis?

The synthesis typically involves three key steps:

Cyclobutane ring formation : Strain-driven [2+2] photocycloaddition or transition-metal-catalyzed cyclization to generate the (1s,3s)-3-aminocyclobutyl scaffold.

Fluorination : Use of fluorinating agents like Selectfluor™ or sodium chlorodifluoroacetate (as demonstrated in fluorinated dihydrofuran synthesis ).

Esterification and salt formation : Reaction with methyl chloroacetate followed by HCl treatment to yield the hydrochloride salt.
Key considerations: Protect the amine group during fluorination to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. How is the cis stereochemistry of the cyclobutane ring confirmed experimentally?

Use a combination of:

  • X-ray crystallography : Definitive confirmation of spatial arrangement.
  • NMR spectroscopy : Compare coupling constants (JH-HJ_{\text{H-H}}) in 1^1H NMR for vicinal protons (cis vs. trans diastereomers typically show J>8J > 8 Hz for trans, lower for cis).
  • Vibrational circular dichroism (VCD) : For chiral centers in the absence of crystals.
    Reference: Similar stereochemical analyses for cyclobutane derivatives are standard in strain-driven syntheses .

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC/LC-MS : Quantify purity (>95% typical for research-grade material) and detect impurities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C9H15FNO2HClC_9H_{15}FNO_2 \cdot HCl).
  • Elemental analysis : Validate chloride content in the hydrochloride salt.
  • Multinuclear NMR (1^1H, 13^{13}C, 19^{19}F) : Assign all protons, carbons, and fluorine environments.

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Airtight container under inert gas (argon), at -20°C, and protected from light.
  • Handling : Use in a fume hood with nitrile gloves and lab coat due to potential amine reactivity and HCl volatility .

Advanced Research Questions

Q. What strategies address low yields in stereoselective cyclobutane synthesis?

  • Catalyst optimization : Chiral Lewis acids (e.g., bisoxazoline-Cu complexes) to enhance enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Temperature control : Lower temperatures (-78°C) reduce ring-opening side reactions.
    Data contradiction example: Conflicting reports on solvent efficacy may arise from trace moisture; rigorously dry solvents before use.

Q. How can computational modeling predict reactivity or regioselectivity in fluorination?

  • DFT calculations : Map transition states to compare energy barriers for fluorination at competing sites.
  • Molecular electrostatic potential (MEP) analysis : Identify electron-deficient regions prone to electrophilic fluorination.
  • Docking studies : Simulate interactions with fluorinating agents (e.g., Selectfluor™) to prioritize synthetic routes.

Q. How are mechanistic studies designed to resolve conflicting data in cyclobutane ring-opening reactions?

  • Isotopic labeling : Use 18^{18}O or 2^{2}H to track bond cleavage pathways.
  • Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms.
  • In-situ monitoring : React-IR or stopped-flow NMR to capture transient intermediates.
    Case study: Ring-opening rearrangements in fluorinated dihydrofurans were resolved via 19^{19}F NMR kinetics .

Q. What experimental controls are critical when analyzing biological activity (e.g., enzyme inhibition)?

  • Negative controls : Use non-fluorinated analogs to isolate fluorine’s electronic effects.
  • Solvent-matched blanks : Ensure DMSO or ethanol does not interfere with assays.
  • Protease inhibitors : Prevent degradation of the amine group during cell-based studies.

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